PU.1 Protein Binding Mode vs DB270
In a head-to-head mechanistic study, DB1976 displayed no detectable binding to PU.1 protein under physiological salt conditions (150 mM Na+), while its furan isostere DB270 bound PU.1 avidly [1]. This single-atom substitution (Se vs O) fundamentally alters the inhibition mode: DB270 forms a ternary complex that sequesters the inhibitor, yielding negligible displacement of DNA-bound PU.1 even at concentrations expected to saturate the binding site (10^-6 M) [1]. In contrast, DB1976 acts as a pure competitive inhibitor at the DNA level, fully displacing PU.1 from its λB motif in SPR assays [1]. In cell-based PU.1-dependent reporter assays, DB1976 achieved complete transactivation inhibition, whereas DB270 showed only marginal suppression [1].
| Evidence Dimension | PU.1 protein binding (SPR, 150 mM Na+) |
|---|---|
| Target Compound Data | No detectable binding to PU.1 protein |
| Comparator Or Baseline | DB270: binds PU.1 avidly (SPR) |
| Quantified Difference | Qualitative absence vs strong binding; functional outcome: full vs negligible PU.1/DNA displacement |
| Conditions | SPR with immobilized PU.1 ETS domain; Figure 8A, 8B in Mashima et al. 2016 |
Why This Matters
This mechanistic distinction makes DB1976 the tool of choice for experiments requiring complete PU.1 transcriptional blockade without confounding off-target protein sequestration.
- [1] Mashima T, et al. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis. Nucleic Acids Res. 2016 May 19;44(9):4005-4013. View Source
